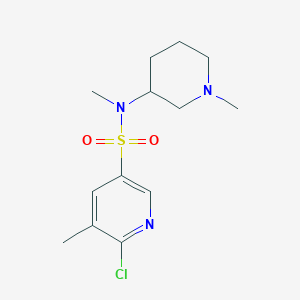
6-Chloro-N,5-dimethyl-N-(1-methylpiperidin-3-YL)pyridine-3-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Chloro-N,5-dimethyl-N-(1-methylpiperidin-3-YL)pyridine-3-sulfonamide is a useful research compound. Its molecular formula is C13H20ClN3O2S and its molecular weight is 317.83. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
6-Chloro-N,5-dimethyl-N-(1-methylpiperidin-3-YL)pyridine-3-sulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores its synthesis, biological mechanisms, and relevant research findings.
Chemical Structure and Synthesis
The compound features a pyridine ring substituted with a chloro group and a sulfonamide moiety, along with a piperidine derivative. The general synthetic route involves:
- Formation of the Pyridine Ring : Utilizing methods such as the Hantzsch synthesis.
- Sulfonamide Formation : Achieved by reacting the amine group of the pyridine derivative with sulfonyl chloride under appropriate conditions.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to inhibit bacterial growth by interfering with cell wall synthesis, which is critical for bacterial viability.
- Mechanism of Action : The compound likely binds to specific enzymes involved in peptidoglycan synthesis, leading to compromised cell integrity and eventual cell death.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Studies suggest it may induce apoptosis in various cancer cell lines through multiple mechanisms, including:
- Inhibition of Cell Proliferation : The compound has demonstrated the ability to inhibit proliferation in vitro, particularly in glioma and breast cancer models.
- Induction of Apoptosis : Mechanistic studies have indicated that it activates apoptotic pathways, which could be beneficial in treating resistant cancer types .
In Vitro Studies
A series of in vitro assays have been conducted to evaluate the cytotoxicity and efficacy of this compound against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| FaDu (hypopharyngeal) | 15 | Induction of apoptosis |
| MCF-7 (breast cancer) | 20 | Cell cycle arrest at G2/M phase |
| U87 (glioma) | 12 | Inhibition of AKT/mTOR pathway |
These results indicate that the compound is relatively potent against these cancer types, suggesting its potential as a therapeutic agent .
Animal Model Studies
In vivo studies have further corroborated the efficacy of this compound. For instance:
- Efficacy in Tumor Reduction : In animal models bearing xenograft tumors, treatment with this compound resulted in significant tumor size reduction compared to controls.
- Safety Profile : Preliminary toxicity assessments indicate a favorable safety profile with minimal adverse effects observed at therapeutic doses .
属性
IUPAC Name |
6-chloro-N,5-dimethyl-N-(1-methylpiperidin-3-yl)pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20ClN3O2S/c1-10-7-12(8-15-13(10)14)20(18,19)17(3)11-5-4-6-16(2)9-11/h7-8,11H,4-6,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYVGXJGHJUPTHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1Cl)S(=O)(=O)N(C)C2CCCN(C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.84 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














